N'-benzyl-N'-ethylpropane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

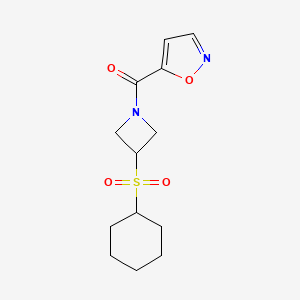

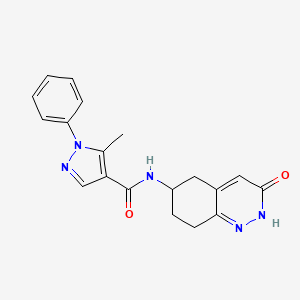

“N’-benzyl-N’-ethylpropane-1,3-diamine” is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.3 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “N’-benzyl-N’-ethylpropane-1,3-diamine” is 1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N’-benzyl-N’-ethylpropane-1,3-diamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Catalysis in Chemical Reactions

N'-benzyl-N'-ethylpropane-1,3-diamine and its derivatives are utilized as catalysts in various chemical reactions. For example, they have been used in the addition of diethylzinc to aryl aldehydes, as demonstrated in a study where a related compound, N,N1-bis[benzyl]-1,3-diphenyl-1,3-propanediamine, was used to catalyze such reactions (Pini et al., 1993).

Synthesis of Neuroleptic Compounds

In pharmacological research, derivatives of this compound have been synthesized and investigated for their neuroleptic activity. These compounds, designed as potential neuroleptics, showed inhibitory effects on certain behaviors in rats, indicating their potential in this field (Iwanami et al., 1981).

Interaction with DNA

This compound's derivatives have also been studied for their interaction with DNA. For instance, a study on a nickel(II) complex with N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine revealed insights into how these complexes bind to DNA, suggesting applications in the field of biochemistry and molecular biology (Wang et al., 2008).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been used to study metalation reactions. These studies provide insights into the mechanisms and applications of these reactions in the synthesis of organometallic compounds (Rausch & Ciappenelli, 1967).

Luminescent Materials

Some derivatives have been explored for their luminescent properties. For example, a study involving the synthesis of a luminescent Zn-Nd complex using a Schiff-base ligand derivative shows potential applications in the development of new luminescent materials (Yang et al., 2006).

Corrosion Inhibition

Research has also explored the use of this compound derivatives as corrosion inhibitors. A study demonstrated the effectiveness of certain Schiff base compounds derived from this compound in protecting mild steel against corrosion, indicating their potential industrial applications (Singh & Quraishi, 2016).

Photoinitiators in Coatings

Derivatives of this compound have been used as photoinitiators for ultraviolet-curable coatings, demonstrating their application in material science and polymer chemistry (Angiolini et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

N-(3-aminopropyl)-N-benzyl-N-ethylamine, also known as N’-benzyl-N’-ethylpropane-1,3-diamine, is a complex compound with a variety of potential targets. It’s worth noting that similar compounds, such as N-(3-aminopropyl)-2-nitrobenzenamine, have been found to interact with targets like Histone acetyltransferase KAT2B .

Biochemical Pathways

Related compounds such as spermidine, a triamine, have been found to play a role in polyamine metabolism, which is involved in a variety of cellular processes including cell growth, proliferation, and differentiation .

Pharmacokinetics

Similar compounds such as (3-aminopropyl)triethoxysilane have been used for the functionalization of surfaces with alkoxysilane molecules, suggesting that they may have unique distribution properties .

Result of Action

Related compounds such as n,n-bis(3-aminopropyl)dodecylamine have been found to affect antioxidant enzyme activities and mitochondrial morphology in aspergillus niger .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other chemicals can often influence the action of similar compounds .

properties

IUPAC Name |

N'-benzyl-N'-ethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBARFWGILFILHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

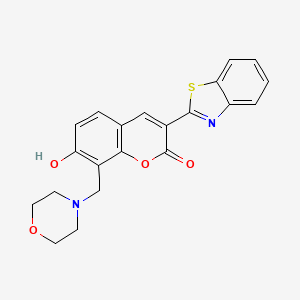

![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)

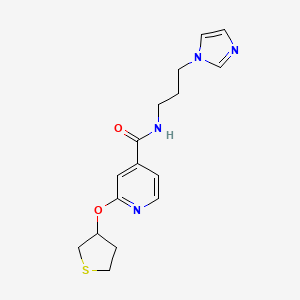

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)

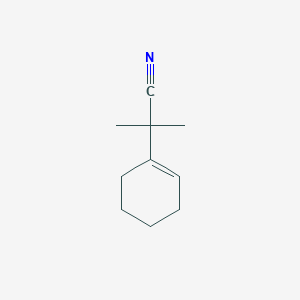

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)

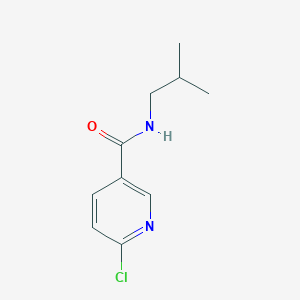

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)